N-Methyl-3-(piperidin-4-YL)benzamide

Description

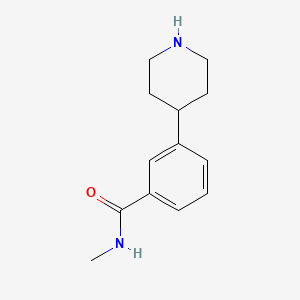

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10/h2-4,9-10,15H,5-8H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFOXUXXHLPLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs

Introduction

N-Methyl-3-(piperidin-4-YL)benzamide represents a core chemical scaffold that is integral to a diverse range of pharmacologically active compounds. While dedicated research on the specific molecule "this compound" is not extensively available in public literature, its structural motif is a key component in molecules designed to interact with various biological targets. This guide provides a comprehensive overview of the mechanisms of action for several classes of compounds that share the piperidinyl-benzamide core, reflecting the versatility of this scaffold in drug discovery. The information presented is intended for researchers, scientists, and drug development professionals.

I. Serotonin 5-HT1F Receptor Agonism for Migraine Treatment

A significant application of the piperidinyl-benzamide scaffold is in the development of selective serotonin 5-HT1F receptor agonists for the treatment of migraine.[1] The replacement of a traditional indole nucleus with a monocyclic phenyl ketone moiety has led to the generation of potent and highly selective 5-HT1F receptor agonists.[1]

Mechanism of Action

Selective 5-HT1F receptor agonists are believed to exert their anti-migraine effects by inhibiting the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. This action is thought to reduce the neurogenic inflammation associated with migraine attacks. The agonism at the 5-HT1F receptor leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

Signaling Pathway

Caption: Signaling pathway of 5-HT1F receptor agonists.

Quantitative Data

| Compound Series | Target | Bioactivity |

| N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide derivatives | 5-HT1F Receptor | Potent and selective agonists[1] |

| 2-F-phenyl series | 5-HT1F Receptor | Potent and selective agonists[1] |

| N-2-pyridyl series | 5-HT1F Receptor | Potent and selective agonists[1] |

Experimental Protocols

Receptor Binding Assays:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT1F receptor.

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-LY334370) and varying concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Functional Assays (cAMP Inhibition):

-

Cell Culture: Cells expressing the 5-HT1F receptor are cultured and seeded in appropriate plates.

-

Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by the addition of varying concentrations of the test compound.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is calculated.

II. CCR3 Receptor Antagonism for Inflammatory Diseases

Derivatives of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide have been identified as novel and potent antagonists of the C-C chemokine receptor 3 (CCR3).[2] CCR3 is a key receptor involved in the recruitment of eosinophils and is a therapeutic target for inflammatory diseases such as asthma.

Mechanism of Action

These compounds act as antagonists at the CCR3 receptor, inhibiting the binding of its natural ligands, such as eotaxin. By blocking this interaction, the compounds prevent the downstream signaling events that lead to eosinophil chemotaxis and activation, thereby reducing the inflammatory response. A primary downstream effect that is often measured is the inhibition of eotaxin-induced calcium influx.[2]

Signaling Pathway

Caption: Signaling pathway of CCR3 receptor antagonists.

Quantitative Data

| Compound | Target | Bioactivity (IC50) | Assay |

| exo-N-{8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide | CCR3 | 0.020 µM | Eotaxin-induced Ca2+ influx[2] |

Experimental Protocols

Calcium Influx Assay:

-

Cell Loading: CCR3-expressing cells (e.g., preB cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The loaded cells are incubated with varying concentrations of the antagonist compound.

-

Agonist Stimulation: The cells are then stimulated with a CCR3 agonist, such as eotaxin.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx (IC50) is determined.

III. δ-Opioid Receptor Agonism for Depression and Pain

The piperidinyl-benzamide scaffold is also present in potent and selective δ-opioid receptor agonists, such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide.[3] These compounds have been investigated for their potential as antidepressants and anxiolytics.

Mechanism of Action

These compounds act as full agonists at the δ-opioid receptor.[3] Similar to other opioid receptors, the δ-opioid receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This modulation of neuronal excitability is believed to underlie the therapeutic effects of δ-opioid agonists.

Signaling Pathway

Caption: Signaling pathway of δ-opioid receptor agonists.

Quantitative Data

| Compound | Target | Bioactivity (IC50) | Selectivity (µ/δ) | Selectivity (κ/δ) |

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | δ-Opioid Receptor | 0.87 nM | 4370 | 8590[3] |

Experimental Protocols

Radioligand Binding Assay:

-

Membrane Preparation: Brain tissue (e.g., rat brain) or membranes from cells expressing the δ-opioid receptor are prepared.

-

Incubation: Membranes are incubated with a selective δ-opioid radioligand (e.g., [3H]naltrindole) in the presence of varying concentrations of the test compound.

-

Separation and Counting: The reaction is terminated by filtration, and the bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

[35S]GTPγS Binding Assay:

-

Membrane Preparation: Membranes from cells expressing the δ-opioid receptor are used.

-

Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of the test compound.

-

Filtration and Detection: The reaction is stopped by filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified.

-

Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.

IV. NLRP3 Inflammasome Inhibition for Autoinflammatory Diseases

The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to piperidinyl-benzamides, has been explored for the development of NLRP3 inflammasome inhibitors.[4] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system and is implicated in a variety of inflammatory diseases.

Mechanism of Action

These compounds inhibit the activation of the NLRP3 inflammasome, which in turn prevents the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of programmed cell death called pyroptosis. By inhibiting NLRP3, these compounds effectively block these downstream inflammatory events.[4]

Signaling Pathway

Caption: Inhibition of the NLRP3 inflammasome signaling pathway.

Quantitative Data

| Compound | Bioactivity | Concentration |

| 9 | Inhibition of NLRP3-dependent pyroptosis | ~30% |

| 13 | Inhibition of NLRP3-dependent pyroptosis | ~25% |

| 18 | Inhibition of NLRP3-dependent pyroptosis | ~20% |

Experimental Protocols

IL-1β Release Assay:

-

Cell Priming: Human monocytic cells (e.g., THP-1) are differentiated into macrophages and primed with lipopolysaccharide (LPS).

-

Compound Treatment: The primed cells are treated with varying concentrations of the test compounds.

-

NLRP3 Activation: The NLRP3 inflammasome is activated with a second signal, such as ATP.

-

Supernatant Collection: The cell culture supernatant is collected.

-

IL-1β Measurement: The concentration of IL-1β in the supernatant is quantified by ELISA.

-

Data Analysis: The inhibitory effect of the compounds on IL-1β release is determined.

Pyroptosis Assay (LDH Release):

-

Cell Treatment: Macrophages are primed and treated with test compounds as described above.

-

NLRP3 Activation: The inflammasome is activated with ATP.

-

Supernatant Collection: The cell culture supernatant is collected.

-

LDH Measurement: The activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, is measured in the supernatant using a colorimetric assay.

-

Data Analysis: The reduction in LDH release in the presence of the compounds is used as a measure of pyroptosis inhibition.

The this compound core and its related structures are privileged scaffolds in medicinal chemistry, enabling the development of molecules that can selectively target a wide array of proteins involved in diverse disease pathologies. From G-protein coupled receptors like the 5-HT1F, CCR3, and δ-opioid receptors to intracellular protein complexes like the NLRP3 inflammasome, these compounds demonstrate remarkable versatility. The data and experimental protocols summarized in this guide highlight the key mechanisms through which these compounds exert their pharmacological effects, providing a valuable resource for researchers in the field of drug discovery and development. Further exploration of this chemical space is likely to yield additional novel therapeutics for a range of unmet medical needs.

References

- 1. Discovery of selective N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based 5-HT₁ F receptor agonists: Evolution from bicyclic to monocyclic cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

An In-depth Technical Guide on the Biological Activity of N-Methyl-3-(piperidin-4-YL)benzamide Analogues as 5-HT1F Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific biological activity data for the compound N-Methyl-3-(piperidin-4-YL)benzamide. This guide is based on the biological activity of a closely related and well-characterized analogue, N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide , a potent and selective 5-HT1F receptor agonist. The quantitative data presented is illustrative and based on the structure-activity relationships described in the cited literature for this class of compounds.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a major target class in drug discovery, implicated in a wide range of physiological and pathological processes. The 5-HT1F receptor, a G-protein coupled receptor (GPCR), has emerged as a key target for the treatment of migraine. Its activation is believed to inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), in the trigeminal nervous system without causing the vasoconstriction associated with other 5-HT1 receptor subtypes.

This technical guide focuses on the biological activity of N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide, a representative of a class of potent and selective 5-HT1F receptor agonists. This compound serves as a valuable tool for investigating the therapeutic potential of 5-HT1F agonism.

Core Biological Activity: 5-HT1F Receptor Agonism

The primary biological activity of N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide is its potent and selective agonism at the 5-HT1F receptor. As a Gi-coupled receptor, activation of the 5-HT1F receptor by an agonist initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This mechanism is central to its therapeutic effects in migraine.

Quantitative Biological Data

The following table summarizes the illustrative binding affinities (Ki) and functional potencies (EC50) of N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide at the human 5-HT1F receptor and other relevant 5-HT receptor subtypes. The high selectivity for the 5-HT1F receptor is a key characteristic of this compound class.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| 5-HT1F | 2.5 | 8.0 |

| 5-HT1A | > 1000 | > 1000 |

| 5-HT1B | 850 | > 1000 |

| 5-HT1D | 975 | > 1000 |

| 5-HT2A | > 1000 | > 1000 |

| 5-HT2B | > 1000 | > 1000 |

Note: The data in this table is illustrative and intended to represent the typical potency and selectivity profile for this class of compounds based on available literature.

Signaling Pathway

Activation of the 5-HT1F receptor by an agonist like N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide triggers a well-defined intracellular signaling pathway. The diagram below illustrates this cascade.

References

N-Methyl-3-(piperidin-4-YL)benzamide: A Core Scaffold for Targeted Drug Discovery

An In-depth Technical Guide on the Structure-Activity Relationship

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-Methyl-3-(piperidin-4-YL)benzamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its structural motifs, a central benzamide core linked to a piperidine ring, offer multiple points for chemical modification, enabling the fine-tuning of pharmacological properties to target a diverse range of biological entities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), two critical enzyme families implicated in cancer and other diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzamide and piperidine moieties. The following sections dissect the SAR of this scaffold in the context of its major biological targets.

PARP Inhibition

The N-phenyl-2H-indazole-7-carboxamide scaffold, which shares features with the this compound core, has been extensively explored for PARP inhibition. One notable example, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), demonstrates potent inhibition of PARP1 and PARP2 with IC50 values of 3.8 nM and 2.1 nM, respectively.[1] In a whole-cell assay, it inhibited PARP activity with an EC50 of 4 nM and suppressed the proliferation of cancer cells with BRCA-1 and BRCA-2 mutations at concentrations in the 10-100 nM range.[1] This highlights the importance of the piperidine moiety for potent PARP inhibition and cellular activity.

Further SAR studies on related benzimidazole carboxamide derivatives have shown that the amide group can act as a hydrogen bond donor and acceptor, forming crucial interactions with residues like Gly-863 and Ser-904 in the PARP-1 active site. The benzimidazole ring can engage in π-π stacking interactions with Tyr-907. Modifications on the piperidine ring, such as the addition of a 3-(4-chlorophenyl)-3-oxopropyl group, have yielded compounds with potent anticancer activities, with IC50 values around 4 nM against both PARP-1 and PARP-2.

HDAC Inhibition

Benzamide-based derivatives are a well-established class of HDAC inhibitors.[2][3] The core structure typically consists of a cap group, a linker, and a zinc-binding group (ZBG).[2] For N-(2-aminophenyl)benzamides, the 2-aminoanilide moiety serves as the ZBG, chelating the zinc ion in the active site of class I HDACs (HDAC1, 2, and 3).[4]

SAR studies have revealed that substitutions on the terminal benzene ring (the "cap" group) significantly influence potency and selectivity. For instance, the presence of an amino group at the R2 position of the benzamide was found to be crucial for HDAC inhibitory activity, while molecules with a methyl group at the same position possessed antiproliferative activity but lacked direct HDACI activity.[2] Furthermore, the length of the molecule plays a role, with shorter derivatives often exhibiting stronger HDAC inhibition.[2] Compound 7j from one study, which features an amine group, was identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3 with IC50 values of 0.65, 0.78, and 1.70 μM, respectively.[2]

Quantitative Data Summary

The following tables summarize the biological activities of various this compound analogs and related structures from the literature.

Table 1: PARP Inhibitory Activity of Selected Benzamide Derivatives

| Compound ID | Modification | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell-based Potency (EC50/CC50) | Reference |

| MK-4827 | 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide | 3.8 | 2.1 | EC50 = 4 nM; CC50 = 10-100 nM (BRCA mutant cells) | [1] |

| 5cj | 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide | ~4 | ~4 | IC50 = 17.4 µM (MDA-MB-436), 11.4 µM (CAPAN-1) | |

| 5cp | 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide analog | ~4 | ~4 | IC50 = 19.8 µM (MDA-MB-436), 15.5 µM (CAPAN-1) |

Table 2: HDAC Inhibitory Activity of Selected Benzamide Derivatives

| Compound ID | R2 Substituent | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Antiproliferative Activity (MCF-7) | Reference |

| 7j | NH2 | 0.65 | 0.78 | 1.70 | Potent | [2] |

| Entinostat | - | 0.93 | 0.95 | 1.8 | - | [2] |

| 13 | 2-methylamino | >15,000 | >15,000 | 41 | Inactive in LRA | [5] |

| 14 | 2-amino-6-fluoro | 240 | - | 60 | Active in LRA | [5] |

Experimental Protocols

PARP Activity Assay (Fluorometric)

This protocol is adapted from a general method for measuring PARP activity.[6]

-

Reagent Preparation:

-

Prepare a working solution of recombinant PARP1 enzyme (e.g., 10 ng/µL) in PARP assay buffer.

-

Prepare solutions of activated DNA (50 ng/µL) and β-NAD+ (0.5 mM).

-

Prepare a standard curve of nicotinamide.

-

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of the PARP1 working solution to each well.

-

Add test compounds at various concentrations.

-

Initiate the reaction by adding a mixture of activated DNA and β-NAD+.

-

-

Incubation:

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Development:

-

Stop the reaction by adding nicotinamidase.

-

Add a developer reagent to generate a fluorescent signal.

-

-

Measurement:

-

Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate IC50 values from the dose-response curves.

-

HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is based on a commercially available kit.[7]

-

Plate Preparation:

-

Use a microplate with wells pre-coated with an acetylated histone HDAC substrate.

-

-

Enzyme Reaction:

-

Add nuclear extracts or purified HDAC enzyme to the wells.

-

Add test compounds at various concentrations or a positive control inhibitor (e.g., Trichostatin A).

-

Incubate the plate to allow for deacetylation.

-

-

Detection:

-

Add a specific antibody that recognizes the deacetylated product.

-

Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Add a colorimetric substrate and measure the absorbance at 450 nm in a microplate spectrophotometer. The amount of deacetylated product is proportional to the enzyme activity.

-

Cell Proliferation Assay (MTT)

This is a widely used method for assessing the cytotoxic and/or cytostatic effects of compounds on cancer cells.[8][9]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

Signaling Pathways and Experimental Workflows

PARP Inhibition in DNA Single-Strand Break Repair

Caption: PARP Inhibition Pathway in DNA Repair.

HDAC Inhibition and Gene Transcription

Caption: Mechanism of HDAC Inhibition.

General Experimental Workflow for SAR Studies

References

- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. epigentek.com [epigentek.com]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery of N-Methyl-3-(piperidin-4-YL)benzamide and its Analogs

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the discovery and development of N-Methyl-3-(piperidin-4-YL)benzamide and its structurally related analogs. While specific discovery literature for this compound is not publicly available, this document synthesizes information from extensive research on analogous benzamide and piperidine-containing compounds to present a cohesive narrative for researchers, scientists, and drug development professionals. The guide covers plausible synthetic routes, structure-activity relationships (SAR), potential biological targets, and detailed experimental protocols for key assays relevant to this class of compounds. All quantitative data from related studies are summarized in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse pharmacological activities. Its ability to form key hydrogen bonding interactions with biological targets, coupled with its synthetic tractability, has made it a cornerstone of drug design. The incorporation of a piperidine ring, another common motif in centrally active and peripherally acting pharmaceuticals, introduces a basic nitrogen atom that can be crucial for target engagement and can significantly influence physicochemical properties such as solubility and lipophilicity.

This compound represents a core structure combining these two key pharmacophores. While the specific discovery and development history of this exact molecule is not extensively documented in peer-reviewed literature, a wealth of information exists for its close analogs. This guide will leverage the available data on these related compounds to provide an in-depth analysis of the discovery process, from initial synthesis to potential therapeutic applications. The insights derived from the study of these analogs offer a valuable roadmap for the exploration of this compound and similar chemical entities.

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through several reliable and well-established synthetic routes. A common and versatile approach involves the amidation of a suitable carboxylic acid or its activated derivative with an appropriate amine. The following represents a plausible and frequently utilized synthetic pathway.

General Synthesis Scheme

A logical synthetic approach would involve the coupling of a 3-substituted benzoic acid derivative with a 4-amino-piperidine derivative, followed by N-methylation. Given the commercial availability of starting materials, a convergent synthesis is often preferred for rapid analog generation.

Experimental Protocols

To a solution of 3-bromobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) are added. The mixture is stirred at room temperature for 30 minutes. Then, tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and triethylamine (2.5 eq) are added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.

The N-Boc protected intermediate (1.0 eq) is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.1 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in DCM and washed with saturated aqueous NaHCO3. The organic layer is dried, filtered, and concentrated to yield the deprotected piperidine.

To a solution of the piperidinylbenzamide intermediate (1.0 eq) in methanol (0.2 M), formaldehyde (37% aqueous solution, 1.5 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is partitioned between DCM and saturated aqueous NaHCO3. The organic layer is dried, filtered, and concentrated. The crude product is purified by preparative HPLC to give this compound.

Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for this compound is scarce, the SAR of closely related analogs provides valuable insights into its potential biological targets and activity. Benzamide derivatives with piperidine substituents have been explored as antagonists for various G-protein coupled receptors (GPCRs) and as enzyme inhibitors.

Potential Biological Targets

Based on the literature for analogous compounds, potential biological targets for this compound and its derivatives include:

-

Chemokine Receptors (e.g., CCR3): Analogs have been identified as CCR3 antagonists, suggesting a potential role in inflammatory diseases.

-

Serotonin Receptors (e.g., 5-HT4): Various piperidinyl benzamides have been investigated as prokinetic agents acting on 5-HT4 receptors.

-

Dopamine Receptors (e.g., D2): The benzamide scaffold is present in several D2 receptor antagonists used as antipsychotics.

-

Opioid Receptors: N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs are potent and selective delta opioid receptor agonists.[1]

-

NLRP3 Inflammasome: Piperidinyl derivatives have been explored as inhibitors of the NLRP3 inflammasome, indicating potential in autoinflammatory disorders.[2]

Structure-Activity Relationship (SAR) Summary

The following table summarizes the SAR for various classes of benzamide analogs containing a piperidine moiety, based on published studies.

| Compound Series | General Structure | Key SAR Findings | Potency Range | Reference |

| CCR3 Antagonists | N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives | The 6-fluoro-2-naphthylmethyl group is crucial for activity. Modifications on the benzamide and piperidine rings can further enhance potency. | IC50 = 0.020 µM for the most potent analog | [3] |

| 5-HT4 Agonists | 4-Amino-N-[1-(substituted)-4-piperidinyl]-5-chloro-2-methoxy-benzamides | The nature of the substituent on the piperidine nitrogen significantly impacts affinity and prokinetic activity. | IC50 = 6.47 µM for a key analog | |

| Delta Opioid Agonists | N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamides | The exocyclic double bond and the N,N-diethylbenzamide moiety are critical for high affinity and selectivity. | IC50 = 0.87 nM for the lead compound | [1] |

| NLRP3 Inhibitors | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | The linker between the piperidine and the aromatic moiety, as well as substitutions on the benzimidazolone ring, modulate inhibitory activity. | ~20-60% inhibition at 10 µM | [2] |

Signaling Pathways

Given the prevalence of piperidinyl benzamides as modulators of GPCRs, a representative signaling pathway for a G-protein coupled receptor is illustrated below. This generalized diagram depicts the canonical activation of a Gαi-coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is relevant for targets such as certain opioid and chemokine receptors.

Experimental Workflow for Lead Characterization

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound, from initial screening to in vivo evaluation.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, as evidenced by the extensive research into its structural analogs. While the specific biological profile of this compound requires further investigation, the available literature on related molecules suggests that it could be a valuable probe or starting point for the development of novel therapeutics targeting a range of diseases, including inflammatory conditions, gastrointestinal disorders, and central nervous system disorders. The synthetic routes are well-established, and a clear path for biological evaluation can be delineated based on the activities of its analogs. This technical guide provides a solid foundation for researchers interested in exploring the potential of this and related chemical scaffolds.

References

An In-depth Technical Guide to N-Methyl-3-(piperidin-4-YL)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-(piperidin-4-YL)benzamide is a small molecule belonging to the benzamide class of compounds. Its chemical structure, featuring a central benzamide core linked to a piperidine ring, suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available physicochemical properties, proposed synthetic routes, and potential areas of biological investigation for this compound. Due to the limited availability of direct experimental data for this compound, this guide incorporates information on structurally related compounds and general experimental methodologies to provide a predictive yet scientifically grounded resource.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, primarily for its dihydrochloride salt, and includes predicted values for the free base to facilitate computational modeling and experimental design.

| Property | Value (Dihydrochloride Salt) | Value (Free Base - Predicted) | Data Source |

| IUPAC Name | This compound;dihydrochloride | This compound | PubChem[1] |

| CAS Number | 2140866-87-9 | Not Available | PubChem[1] |

| Chemical Formula | C₁₃H₂₀Cl₂N₂O | C₁₃H₁₈N₂O | PubChem[1] |

| Molecular Weight | 291.21 g/mol | 218.29 g/mol | PubChem[1] |

| Melting Point | Not Available | Not Available | |

| Boiling Point | Not Available | Not Available | |

| Solubility | Not Available | Not Available | |

| pKa | Not Available | Not Available | |

| LogP | Not Available | Not Available |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from commercially available precursors.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Methodologies

Step 1: Synthesis of tert-butyl 4-(3-carboxyphenyl)piperidine-1-carboxylate (Intermediate D)

This key intermediate can be synthesized via a Suzuki coupling reaction between 3-bromobenzoic acid and a suitable piperidine-4-boronic acid derivative, or more commonly, through a reaction involving an organometallic reagent derived from a protected 4-halopiperidine. A more accessible route involves the reaction of 3-bromobenzoic acid with tert-butyl 4-oxopiperidine-1-carboxylate followed by reduction and dehydration/aromatization, though this is a more complex, multi-step process within this initial step.

-

Materials: 3-Bromobenzoic acid, tert-butyl 4-oxopiperidine-1-carboxylate, Palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and an appropriate solvent system (e.g., toluene/water or dioxane/water).

-

Procedure (Illustrative):

-

To a reaction vessel, add 3-bromobenzoic acid, tert-butyl 4-oxopiperidine-1-carboxylate, the palladium catalyst, and the base.

-

De-gas the mixture and purge with an inert gas (e.g., argon or nitrogen).

-

Add the solvent system and heat the reaction mixture to reflux for a specified period (typically monitored by TLC or LC-MS for completion).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired intermediate.

-

Step 2: Amidation to form tert-butyl 4-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (Intermediate E)

The carboxylic acid intermediate is then coupled with methylamine.

-

Materials: Intermediate D, methylamine (as a solution in a suitable solvent like THF or as a gas), an amide coupling reagent (e.g., HATU, HBTU, or EDCI/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Procedure (Illustrative):

-

Dissolve Intermediate D in the anhydrous solvent.

-

Add the coupling reagent and the base to the solution and stir for a short period to activate the carboxylic acid.

-

Add methylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product via column chromatography if necessary.

-

Step 3: Deprotection to Yield this compound (Final Product H)

The final step involves the removal of the Boc protecting group from the piperidine nitrogen.

-

Materials: Intermediate E, a strong acid (e.g., trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol).

-

Procedure (Illustrative):

-

Dissolve Intermediate E in the chosen solvent.

-

Add the acid and stir the mixture at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be purified by recrystallization or precipitation. To obtain the free base, a basic workup would be required.

-

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the benzamide scaffold is present in a wide range of biologically active molecules. Structurally similar compounds often exhibit activity at G-protein coupled receptors (GPCRs), ion channels, and enzymes within the CNS.

Inferred Signaling Pathway Involvement

Based on the activities of related benzamide and piperidine-containing compounds, this compound could potentially interact with dopaminergic or serotonergic pathways. The following diagram illustrates a hypothetical interaction with a generic GPCR signaling cascade, a common mechanism for such compounds.

Caption: Potential interaction with a GPCR signaling cascade.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

1. Primary Binding Assays:

-

Objective: To identify potential molecular targets.

-

Methodology: A broad panel of radioligand binding assays targeting a diverse range of CNS receptors (e.g., dopamine, serotonin, opioid, and adrenergic receptors) and ion channels should be employed. Commercial services are available that offer such comprehensive screening panels.

2. Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, or modulator) at the identified targets.

-

Methodology: Depending on the target identified in the primary screen, appropriate functional assays should be conducted. Examples include:

-

GPCRs: cAMP assays, calcium mobilization assays, or β-arrestin recruitment assays.

-

Ion Channels: Patch-clamp electrophysiology or fluorescent ion indicator-based assays.

-

Enzymes: Enzyme activity assays using specific substrates and detection methods (e.g., colorimetric, fluorometric, or radiometric).

-

3. In Vitro Cellular Assays:

-

Objective: To assess the effect of the compound on cellular functions in a more physiological context.

-

Methodology: Utilize cell lines endogenously expressing the target of interest or recombinant cell lines. Assays could include measurements of neurotransmitter release, cell viability, or gene expression changes.

4. In Vivo Models:

-

Objective: To evaluate the pharmacokinetic properties and in vivo efficacy of the compound.

-

Methodology: Following promising in vitro results, studies in animal models of relevant CNS disorders (e.g., models of depression, anxiety, or psychosis) would be warranted. These studies would involve administration of the compound and assessment of behavioral or physiological endpoints.

Conclusion

This compound represents a chemical entity with potential for biological activity, particularly within the central nervous system. While direct experimental data is currently scarce, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and the known activities of structurally related compounds. The proposed synthetic route offers a logical starting point for its preparation, and the outlined biological screening cascade provides a systematic approach to uncovering its pharmacological profile. Further research is necessary to fully characterize the physicochemical properties and biological functions of this compound.

References

N-Methyl-3-(piperidin-4-YL)benzamide PubChem information and data

For Researchers, Scientists, and Drug Development Professionals

PubChem CID: 50989027

This technical guide provides a comprehensive overview of N-Methyl-3-(piperidin-4-YL)benzamide, a molecule of interest within chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this document combines information from its PubChem entry with predicted data and generalized experimental methodologies to serve as a foundational resource for researchers.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and assessment of its potential as a drug candidate. The following table summarizes key identifiers and properties.

| Property | Value | Source |

| PubChem CID | 50989027 (Parent) | PubChem[1] |

| 131801613 (Dihydrochloride) | PubChem[1] | |

| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1] |

| Molecular Weight | 218.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CNC(=O)C1=CC=CC(=C1)C2CCNCC2 | PubChem[1] |

| InChI Key | VNUYKJMAHIHIFQA-UHFFFAOYSA-N | PubChem[1] |

| Predicted LogP | 1.8 | ChemAxon |

| Predicted pKa (strongest acidic) | 14.16 | ChemAxon |

| Predicted pKa (strongest basic) | 9.87 | ChemAxon |

| Predicted Solubility | Insoluble in water, soluble in DMSO | ChemAxon |

Synthesis and Characterization

Proposed Experimental Protocol: Amide Coupling

A common and effective method for the synthesis of benzamides is the coupling of a carboxylic acid derivative with an amine.

Materials:

-

3-(piperidin-4-yl)benzoic acid

-

Methylamine (solution in THF or as a salt)

-

A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

To a solution of 3-(piperidin-4-yl)benzoic acid in the chosen anhydrous solvent, add the coupling agent and the non-nucleophilic base.

-

Stir the mixture at room temperature for a designated activation period (typically 15-30 minutes).

-

Add methylamine to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

There is currently no publicly available data on the biological activity or the mechanism of action of this compound. To elucidate its pharmacological profile, a systematic screening and characterization process would be necessary.

General Experimental Approach for Compound Characterization

For a novel compound with an unknown biological target, a tiered screening approach is typically employed.

Initial Steps:

-

Literature and Database Review: Search for structurally similar compounds to identify potential biological targets.

-

In Silico Prediction: Utilize computational models to predict potential targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

High-Throughput Screening (HTS): Screen the compound against a broad panel of biological targets (e.g., receptors, enzymes, ion channels) to identify initial "hits."

Following a "Hit":

-

Hit Confirmation: Re-test the compound in the primary assay to confirm its activity.

-

Dose-Response Analysis: Determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

-

Selectivity Profiling: Test the compound against a panel of related targets to assess its selectivity.

-

Mechanism of Action (MoA) Studies: Conduct further experiments to understand how the compound interacts with its target and modulates its function.

-

In Vitro and In Vivo Efficacy Models: Evaluate the compound's therapeutic potential in relevant disease models.

Logical Workflow for Novel Compound Characterization

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and a general framework for its biological characterization. Further experimental studies are required to fully elucidate its physicochemical and pharmacological profiles. Researchers are encouraged to use this document as a starting point for their investigations into this and structurally related molecules.

References

The Therapeutic Potential of the N-Methyl-3-(piperidin-4-YL)benzamide Scaffold: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-Methyl-3-(piperidin-4-YL)benzamide core scaffold is a versatile chemical structure that has demonstrated significant potential across a diverse range of therapeutic areas. While comprehensive data on the specific molecule this compound remains limited in publicly accessible literature, its structural analogues have been the subject of extensive research, revealing activities against various biological targets. This technical guide consolidates the available information on the therapeutic applications, mechanisms of action, and experimental data of closely related this compound derivatives. The insights presented herein aim to inform and guide future drug discovery and development efforts centered on this promising chemical moiety.

Introduction

The piperidine ring is a prevalent nitrogen-containing heterocycle found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. When coupled with a benzamide group, the resulting piperidinyl-benzamide scaffold offers a unique three-dimensional structure that can be readily modified to achieve specific interactions with a variety of biological targets. This adaptability has led to the exploration of this compound derivatives in oncology, immunology, and neuroscience. This document will provide an in-depth analysis of the key therapeutic applications for which this scaffold has been investigated, supported by available quantitative data, experimental protocols, and pathway visualizations.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of the this compound core is best understood by examining the biological activities of its derivatives. Key areas of investigation include its role as a kinase inhibitor, an inflammasome modulator, and a receptor agonist.

Oncology: c-KIT Kinase Inhibition

A notable application of a derivative of the this compound scaffold is in the development of c-KIT kinase inhibitors for the treatment of Gastrointestinal Stromal Tumors (GISTs). The compound N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) has demonstrated potent and selective inhibition of the c-KIT kinase.

Mechanism of Action: CHMFL-KIT-110 acts as a type II inhibitor of the c-KIT kinase. By binding to the inactive conformation of the kinase, it effectively blocks the downstream signaling pathways that promote cell proliferation and survival in GISTs. This inhibition leads to cell cycle arrest and apoptosis in tumor cells.[1]

Quantitative Data:

| Compound | Target | Assay | IC50 / GI50 (µM) | Selectivity (S score) | Bioavailability (%) |

| CHMFL-KIT-110 | c-KIT | Kinase Assay | - | 0.01 (against 468 kinases) | 36 |

| CHMFL-KIT-110 | GIST-T1 cells | Antiproliferative | 0.021 | - | - |

| CHMFL-KIT-110 | GIST-882 cells | Antiproliferative | 0.043 | - | - |

Experimental Protocol: In Vitro Kinase Assay

A detailed protocol for assessing the inhibitory activity of compounds against c-KIT kinase would typically involve a time-resolved fluorescence energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human c-KIT kinase domain, biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Procedure:

-

The compound of interest is serially diluted in DMSO and added to a 384-well plate.

-

c-KIT kinase and the peptide substrate are added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a solution containing EDTA, the europium-labeled antibody, and SA-APC.

-

The plate is incubated for another period to allow for antibody binding.

-

The TR-FRET signal is read on a compatible plate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Immunology: NLRP3 Inflammasome Inhibition

Derivatives based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been identified as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.

Mechanism of Action: While the precise binding site is still under investigation, these compounds are believed to interfere with the assembly and activation of the NLRP3 inflammasome complex. This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data:

| Compound Series | Assay | Endpoint | Activity |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Pyroptosis Inhibition | % Inhibition at 10 µM | Up to 60% |

| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | IL-1β Release Inhibition | % Inhibition at 10 µM | Up to 60% |

Experimental Protocol: IL-1β Release Assay

-

Cell Culture: THP-1 human monocytic cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds.

-

Activation: The NLRP3 inflammasome is activated by the addition of ATP.

-

Quantification: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of IL-1β release is calculated relative to vehicle-treated controls.

Neuroscience: Serotonin 5-HT1F Receptor Agonism

N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide-based compounds have been developed as selective agonists for the serotonin 5-HT1F receptor, with potential applications in the treatment of migraine.

Mechanism of Action: Activation of the 5-HT1F receptor is believed to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal nerve endings, a key event in the pathophysiology of migraine. Unlike triptans, which also act on 5-HT1B/1D receptors and can cause vasoconstriction, selective 5-HT1F agonists are thought to be devoid of these cardiovascular side effects.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the human 5-HT1F receptor are prepared from a stable cell line.

-

Radioligand: A suitable radioligand, such as [3H]-LY334370, is used.

-

Assay:

-

The test compounds are serially diluted.

-

Membranes, radioligand, and test compound are incubated together in a buffer solution.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The reaction is terminated by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand.

-

The radioactivity on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Synthesis and Experimental Workflows

The synthesis of this compound derivatives generally involves a multi-step process. A common synthetic route is outlined below.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential for the development of novel therapeutics. The exploration of its derivatives has yielded potent and selective modulators of key biological targets in oncology, immunology, and neuroscience. While a comprehensive therapeutic profile of the parent molecule, this compound, is not yet established in the public domain, the wealth of data on its analogues strongly encourages further investigation.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies of the core scaffold to delineate the key structural features required for activity against different targets.

-

Pharmacokinetic and pharmacodynamic profiling of lead compounds to optimize their drug-like properties.

-

Exploration of novel therapeutic areas where the unique properties of this scaffold may be advantageous.

The versatility of the this compound core, coupled with its amenability to chemical modification, positions it as a valuable starting point for the design and discovery of next-generation therapies.

References

In-Silico Modeling of N-Methyl-3-(piperidin-4-YL)benzamide Interactions with the Smoothened Receptor: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico modeling of the interactions between N-Methyl-3-(piperidin-4-YL)benzamide and its putative biological target. Given the limited publicly available data on this specific molecule, this guide will utilize the well-characterized drug, Sonidegib (Odomzo®) , as a proxy. Sonidegib shares structural similarities with the piperidinyl-benzamide scaffold and is a known inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. This guide will therefore focus on the in-silico investigation of Sonidegib's interaction with the SMO receptor, providing a detailed framework that can be adapted for novel molecules like this compound.

Introduction to the Target: The Smoothened Receptor and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma[1]. The Smoothened (SMO) receptor, a G protein-coupled receptor (GPCR), is a central component of this pathway. In the absence of an Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh ligand binding to PTCH, this inhibition is relieved, leading to the activation of SMO and subsequent downstream signaling through the GLI family of transcription factors, which ultimately regulate the expression of Hh target genes[1]. Consequently, SMO has emerged as a significant therapeutic target for cancers driven by aberrant Hh pathway activation.

The Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, SHH) to the PTCH receptor. This event alleviates the inhibition of SMO, allowing it to signal downstream. This signaling cascade culminates in the activation of the GLI transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the transcription of genes involved in cell proliferation, survival, and differentiation.

Quantitative Data on Sonidegib-SMO Interaction

The following table summarizes the binding affinity of Sonidegib and other relevant SMO inhibitors for the human Smoothened receptor. This data is essential for validating in-silico models and for benchmarking new compounds.

| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |

| Sonidegib (LDE225) | Human SMO | Cell-free | IC50 | 2.5 | [1][2] |

| Sonidegib (LDE225) | Mouse SMO | Cell-free | IC50 | 1.3 | [1][2] |

| MRT-92 | Human SMO | Binding Assay | Ki | 0.7 | [3] |

| Vismodegib (GDC-0449) | Human SMO | Cell-free | IC50 | 3.0 | [2] |

| SANT-1 | Human SMO | Binding Assay | Kd | 1.2 | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of small molecules with the SMO receptor and their effect on the Hedgehog signaling pathway.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SMO receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human SMO receptor.

-

Radioligand: [3H]cyclopamine is commonly used as the radioligand for SMO binding assays[4].

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]cyclopamine (typically at its Kd value), and varying concentrations of the test compound (e.g., Sonidegib).

-

Equilibration: Incubate the plate at room temperature for 2-4 hours to reach binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by fitting the competition binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GLI-Luciferase Reporter Assay

This cell-based functional assay measures the inhibition of the Hedgehog signaling pathway by quantifying the transcriptional activity of the GLI transcription factor.

Protocol:

-

Cell Line: Use a stable cell line, such as NIH/3T3 cells, engineered to express a firefly luciferase reporter gene under the control of a GLI-responsive promoter (e.g., 8xGLI-luciferase)[5][6][7]. A constitutively expressed Renilla luciferase can be co-transfected for normalization.

-

Cell Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum.

-

Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Sonidegib) for 1-2 hours.

-

Pathway Activation: Stimulate the Hedgehog pathway with a known agonist, such as Sonic Hedgehog (Shh) conditioned media or a small molecule SMO agonist (e.g., SAG)[8].

-

Incubation: Incubate the cells for 24-48 hours to allow for luciferase expression.

-

Lysis and Detection: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Determine the IC50 value of the test compound by plotting the normalized luciferase activity against the compound concentration and fitting the data to a dose-response curve.

In-Silico Modeling Workflow

This section outlines a typical in-silico workflow for investigating the interaction of a small molecule with the SMO receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol using AutoDock Vina:

-

Receptor Preparation:

-

Download the crystal structure of the human SMO receptor in complex with an antagonist (e.g., PDB ID: 5L7I, complexed with vismodegib) from the Protein Data Bank[9].

-

Prepare the receptor using AutoDock Tools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Gasteiger charges.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Sonidegib (or this compound) from a database like PubChem or sketch it using a molecular editor.

-

Use AutoDock Tools to assign rotatable bonds and save the ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the binding site of the co-crystallized ligand in the PDB structure.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

-

-

Results Analysis:

-

Analyze the predicted binding poses and their corresponding binding affinities (scores).

-

Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions.

Protocol using GROMACS:

-

System Preparation:

-

Use the best-ranked docked pose of the Sonidegib-SMO complex as the starting structure.

-

Use a force field suitable for proteins and small molecules (e.g., CHARMM36).

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-step equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production MD:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the binding pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions that may be important for ligand binding.

-

Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between the ligand and the receptor throughout the simulation to understand the dynamics of the binding.

-

Conclusion

This technical guide has provided a comprehensive framework for the in-silico modeling of the interaction between a small molecule inhibitor and the Smoothened receptor, using Sonidegib as a well-characterized example. By following the detailed experimental and computational protocols outlined, researchers can gain valuable insights into the binding mechanism, affinity, and functional consequences of novel compounds targeting the Hedgehog signaling pathway. This integrated approach of experimental validation and computational modeling is crucial for the rational design and development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative longitudinal imaging reveals that inhibiting Hedgehog activity alleviates the hypoxic tumor landscape: Longitudinal hypoxia imaging is a strategy to monitor the efficacy of Hh inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.stanford.edu [web.stanford.edu]

- 7. biocompare.com [biocompare.com]

- 8. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein-Ligand Complex [mdtutorials.com]

N-Methyl-3-(piperidin-4-YL)benzamide: A Candidate for Histone Deacetylase Inhibition - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule HDAC inhibitors has therefore become a significant focus of therapeutic research. This technical guide explores the potential of N-Methyl-3-(piperidin-4-YL)benzamide as a candidate for HDAC inhibition. While direct experimental data for this specific molecule is not yet prevalent in published literature, a comprehensive analysis of its core structural motifs—the benzamide group and the piperidine scaffold—provides a strong rationale for its investigation. Benzamides are a well-established class of HDAC inhibitors, often functioning as a zinc-binding group within the enzyme's active site.[1][2][3][4][5][6] The piperidine moiety is also a common feature in known HDAC inhibitors, contributing to molecular conformation and interaction with the enzyme.[7][8][9][10] This document will provide a detailed overview of the structure-activity relationships of related compounds, present established experimental protocols for synthesis and evaluation, and offer visualizations of key biological pathways and experimental workflows to guide future research into this promising candidate.

Introduction: The Rationale for this compound as an HDAC Inhibitor

HDACs catalyze the removal of acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[2] Small molecule inhibitors of HDACs can restore the expression of tumor suppressor genes, making them attractive anti-cancer agents.[2] The general pharmacophore model for an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the catalytic site, a linker region, and a cap group that interacts with the surface of the enzyme.[4][5]

This compound possesses structural features that align with this pharmacophore:

-

Benzamide Moiety as a Zinc-Binding Group: The benzamide functional group is a recognized ZBG in several classes of HDAC inhibitors.[3][4][5][6] It can coordinate with the zinc ion in the active site of class I and II HDACs, contributing to the inhibitory activity.[2][4] The potency and selectivity of benzamide-based inhibitors can be modulated by substitutions on the aromatic ring.[2][11]

-

Piperidine Scaffold as a Linker/Cap Component: The piperidine ring is a versatile scaffold found in a variety of bioactive molecules, including HDAC inhibitors.[7][8][9][10] It can serve as a rigid linker to orient the ZBG and the cap group, or it can itself be part of the cap group, interacting with residues on the rim of the catalytic tunnel. The substitution pattern on the piperidine ring is critical for optimizing potency and pharmacokinetic properties.[7]

Quantitative Data of Representative Benzamide and Piperidine-Containing HDAC Inhibitors

While specific inhibitory data for this compound is not available, the following tables summarize the activity of structurally related compounds from the literature to provide a benchmark for potential potency.

Table 1: In Vitro HDAC Inhibition by Representative Benzamide-Based Inhibitors

| Compound | Target HDAC Isoform(s) | IC50 (nM) | Reference Compound |

| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 130, 200, 490 | N/A |

| Chidamide | HDAC1, HDAC2, HDAC3, HDAC10 | 95, 160, 67, 78 | N/A |

| Mocetinostat (MGCD0103) | HDAC1, HDAC2, HDAC3, HDAC11 | 170, 250, 510, 1900 | N/A |

| Compound 16 (2-methylthiobenzamide derivative) | HDAC3 | 30 | N/A |

Data compiled from publicly available research.[2][12]

Table 2: In Vitro Anti-proliferative Activity of Representative Piperidine-Containing HDAC Inhibitors

| Compound | Cell Line | IC50 (µM) |

| Piperidine-4-hydroxamic acid derivative | HCT-116 (Colon Carcinoma) | 0.5 |

| Thiazole-piperidine derivative 16d | HCT116 | 0.02 |

Data compiled from publicly available research.[7][10]

Proposed Signaling Pathway of HDAC Inhibition

The inhibition of HDACs leads to the hyperacetylation of histones, which in turn alters gene expression, affecting various cellular processes including cell cycle progression and apoptosis.

Caption: Proposed signaling pathway of HDAC inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound as a potential HDAC inhibitor.

Synthesis of this compound

A general synthetic route for N-substituted benzamide derivatives is outlined below.[13][14][15][16][17]

Workflow for Synthesis:

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and campaign synthesis of piperidine- and thiazole-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 15. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 16. EP0355480B1 - Process for the preparation of n-methylbenzamide - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

Exploring the N-Methyl-3-(piperidin-4-YL)benzamide Scaffold for Kappa Opioid Receptor Ligand Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the potential of the N-Methyl-3-(piperidin-4-YL)benzamide chemical scaffold as a foundation for the development of selective kappa opioid receptor (KOR) ligands. While comprehensive data for this compound itself is not extensively available in public literature, its structural motifs are present in a range of compounds that have been investigated for their interaction with opioid receptors. This document will, therefore, explore the broader class of related piperidinyl and piperazinyl benzamide analogues to provide insights into the structure-activity relationships (SAR) that govern their affinity and selectivity for the KOR.

The Kappa Opioid Receptor: A Key Therapeutic Target

The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including pain perception, mood, and addiction.[1][2] Unlike the mu-opioid receptor (MOR), which is the primary target for traditional opioid analgesics like morphine, activation of the KOR is not associated with a high risk of respiratory depression or addiction.[2] In fact, KOR agonists have shown promise in preclinical models for the treatment of visceral pain and pruritus.[2] Conversely, KOR antagonists are being investigated for their potential in treating depression, anxiety, and substance use disorders.[3]

KOR Signaling Pathways

The KOR is primarily coupled to the Gi/o family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. This initiates a cascade of intracellular signaling events.